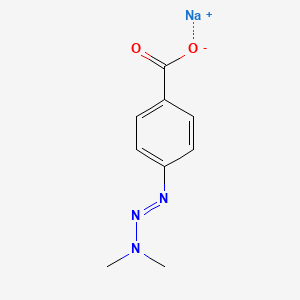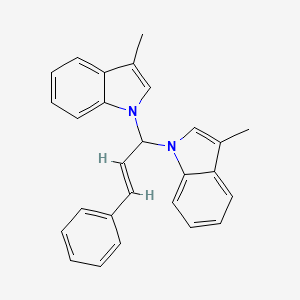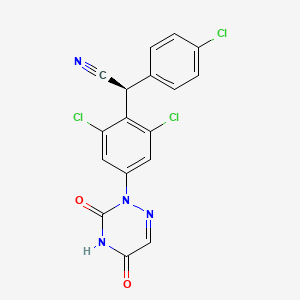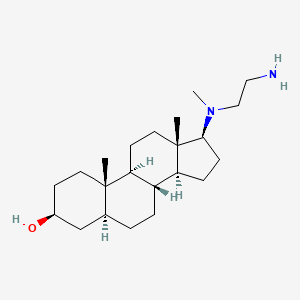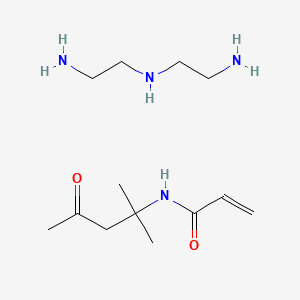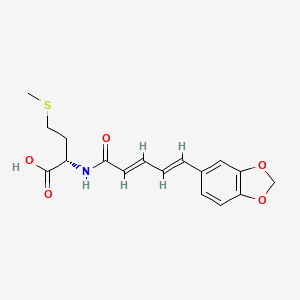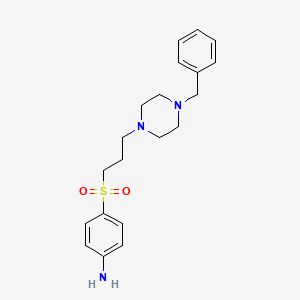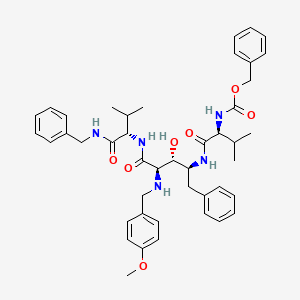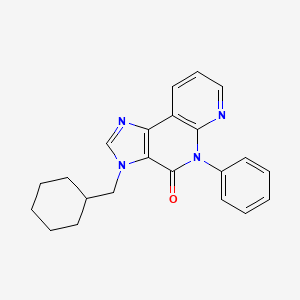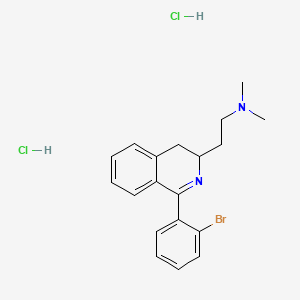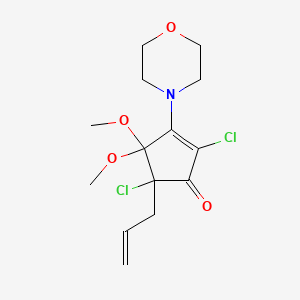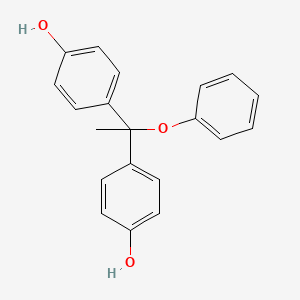
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane is a chemical compound with the molecular formula C20H18O3 It is known for its unique structure, which includes a phenoxy group and two p-hydroxyphenyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane typically involves the reaction of phenol with p-hydroxyacetophenone in the presence of a catalyst such as acetic acid. The reaction is carried out at a temperature range of 65-75°C while stirring and introducing nitrogen to the reaction vessel. The reaction proceeds with the removal of water, and the conversion rate of p-hydroxyacetophenone is monitored until it exceeds 80%. The reaction mixture is then cooled, and the product is isolated by vacuum filtration .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Applications De Recherche Scientifique
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-(bis-phenoxy)ethane: This compound has a similar structure but with two phenoxy groups attached to an ethane backbone.
1,1,1-tri(4-hydroxyphenyl)ethane: This compound has three p-hydroxyphenyl groups attached to an ethane backbone.
Uniqueness
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane is unique due to its specific arrangement of phenoxy and p-hydroxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
861011-04-3 |
|---|---|
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)-1-phenoxyethyl]phenol |
InChI |
InChI=1S/C20H18O3/c1-20(15-7-11-17(21)12-8-15,16-9-13-18(22)14-10-16)23-19-5-3-2-4-6-19/h2-14,21-22H,1H3 |
Clé InChI |
BUQYAIRCVUBDGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


